molecular formula C7H14 B14449176 1,1,2,3-Tetramethylcyclopropane CAS No. 74752-93-5

1,1,2,3-Tetramethylcyclopropane

Cat. No.: B14449176
CAS No.: 74752-93-5
M. Wt: 98.19 g/mol
InChI Key: ZASOSNWAQIGWQT-UHFFFAOYSA-N
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Description

Historical Perspectives on Cyclopropane (B1198618) Ring Strain Theory and its Relevance to Tetramethylcyclopropanes

The concept of ring strain is central to understanding the chemistry of cyclopropanes. The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms leads to instability, a concept first articulated by Adolf von Baeyer. slideshare.netvpscience.orgpharmaguideline.com

Baeyer Strain Theory and its Limitations in Highly Substituted Systems

In 1885, Adolf von Baeyer proposed his strain theory, which posited that the stability of cycloalkanes was dependent on the deviation of their bond angles from the ideal tetrahedral angle. slideshare.netvpscience.orgpharmaguideline.com According to this theory, cyclopropane, with its 60° internal bond angles, would experience the most significant angle strain and therefore be the most unstable of the small cycloalkanes. slideshare.netchemistnotes.com Baeyer's theory successfully explained the relative stabilities of smaller rings like cyclopropane and cyclobutane. vpscience.org

However, the theory had its limitations. vpscience.orgpharmaguideline.comcutm.ac.in It incorrectly predicted that cyclopentane (B165970) would be more stable than cyclohexane, a notion that was later disproven. vpscience.orgpharmaguideline.com Furthermore, Baeyer's assumption that all cycloalkanes are planar was a significant flaw. vpscience.orgpharmaguideline.com For highly substituted systems like 1,1,2,3-tetramethylcyclopropane, Baeyer's theory alone is insufficient to explain their stability and reactivity. The presence of multiple substituent groups introduces additional steric and torsional strains that are not accounted for in the original theory. libretexts.orgkhanacademy.org

Evolution of Strain Concepts: Angle, Torsional, and Steric Contributions in Tetramethylcyclopropanes

Angle Strain: This arises from the deviation of bond angles from the ideal 109.5°. In this compound, the C-C-C bond angles within the three-membered ring are constrained to approximately 60°, leading to significant angle strain. youtube.com

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. In a planar cyclopropane ring, the hydrogen atoms on adjacent carbons are eclipsed, creating torsional strain. wikipedia.orgyoutube.com The methyl groups in this compound also experience torsional strain as they are forced into close proximity.

Steric Strain: This occurs when non-bonded atoms or groups are forced into the same physical space, leading to repulsive interactions. khanacademy.org In this compound, the four methyl groups are crowded around the small cyclopropane ring, resulting in considerable steric strain.

Significance of Tetramethylcyclopropanes in Contemporary Organic Chemistry Research

Tetramethylcyclopropanes, including the 1,1,2,2- and 1,1,2,3-isomers, serve as important substrates and intermediates in various areas of organic chemistry. Their strained ring system makes them susceptible to ring-opening reactions, providing access to a variety of acyclic compounds. They are also used in mechanistic studies to probe the nature of chemical reactions and the influence of strain on reactivity.

The unique structural and electronic properties of tetramethylcyclopropanes make them valuable building blocks in the synthesis of more complex molecules. lookchem.com For instance, they can be incorporated into larger molecular frameworks to introduce specific conformational constraints or to act as precursors for other functional groups. Research in this area contributes to the development of new synthetic methodologies and the discovery of novel bioactive compounds. nih.gov

Table 1: Physical and Chemical Properties of this compound and a Related Isomer

Property This compound 1,1,2,2-Tetramethylcyclopropane (B1198135)
Molecular Formula C₇H₁₄ nih.gov C₇H₁₄
Molar Mass 98.19 g/mol nih.gov 98.19 g/mol
CAS Number 74752-93-5 nih.gov 4127-47-3
Boiling Point Not available 76 °C
Density Not available 0.72 g/cm³
Appearance Not available Colorless to almost colorless liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74752-93-5

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

1,1,2,3-tetramethylcyclopropane

InChI

InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3

InChI Key

ZASOSNWAQIGWQT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C)C)C

Origin of Product

United States

Theoretical and Computational Studies on 1,1,2,3 Tetramethylcyclopropane Structure and Reactivity

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the molecular geometry and electronic landscape of molecules like 1,1,2,3-tetramethylcyclopropane. unipd.it These computational methods allow for a detailed analysis of the inherent strain and unique bonding characteristics of the cyclopropane (B1198618) ring system, which are significantly influenced by methyl substitution.

Quantitative Analysis of Angle Strain, Torsional Strain, and Steric Strain in Tetramethylcyclopropanes

The cyclopropane ring is inherently strained due to its geometry, and this strain is a composite of angle strain, torsional strain, and steric strain. libretexts.orgwikipedia.org

Angle Strain: In cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgkhanacademy.org This deviation leads to substantial angle strain, a primary contributor to the high reactivity of cyclopropanes. wikipedia.orglibretexts.org For substituted cyclopropanes like this compound, the fundamental angle strain of the three-membered ring persists.

Steric Strain: Steric strain, or van der Waals strain, occurs when non-bonded atoms are forced into close proximity, resulting in repulsive interactions. libretexts.orgyoutube.com In this compound, the four methyl groups introduce significant steric strain. The geminal methyl groups at the C1 position and the adjacent methyl groups at the C2 and C3 positions lead to crowding, which can distort the molecular geometry to minimize these repulsive forces.

The total strain energy in cycloalkanes can be determined by comparing their heats of combustion to that of a strain-free reference compound. wikipedia.orglibretexts.org For cyclopropane, the total strain is approximately 115 kJ/mol (27.5 kcal/mol). libretexts.org The substitution pattern in tetramethylcyclopropanes will influence the relative contributions of these strains.

Table 1: Types of Strain in Cycloalkanes

Strain Type Description Relevance to this compound
Angle Strain Deviation of bond angles from the ideal 109.5° for sp³ carbons. libretexts.org A fundamental and significant contributor due to the 60° C-C-C angles of the cyclopropane ring. libretexts.org
Torsional Strain Repulsive interactions between eclipsing bonds on adjacent atoms. libretexts.org Present due to the eclipsed nature of substituents on the cyclopropane ring, exacerbated by methyl groups. libretexts.org

| Steric Strain | Repulsive interactions between non-bonded atoms in close proximity. libretexts.org | High due to the four bulky methyl groups attached to the small three-membered ring. |

Computational Assessment of Bond Rehybridization and "Bent Bond" Character in Substituted Cyclopropanes

To accommodate the severe angle strain, the bonding in cyclopropane and its derivatives is described by the "bent bond" or Coulson-Moffitt model. libretexts.orgscientificlib.comwikipedia.org In this model, the carbon-carbon bonds are not straight but are bent outwards, with the maximum electron density located outside the internuclear axis. scientificlib.comwikipedia.org

This bending of bonds is a consequence of the rehybridization of the carbon atomic orbitals. wikipedia.org In a typical alkane, carbon atoms are sp³ hybridized, leading to bond angles of approximately 109.5°. wikipedia.org However, in cyclopropane, to achieve the 60° internal angles, the orbitals used for the C-C bonds have more p-character (approaching sp⁵ hybridization), while the orbitals for the C-H bonds gain more s-character. wikipedia.orgstackexchange.com This results in an inter-orbital angle for the C-C bonds of around 104°. youtube.comwikipedia.org

Computational studies on substituted cyclopropanes allow for a detailed analysis of this bond rehybridization. The presence of methyl groups, as in this compound, will further influence the hybridization of the ring carbons. Density Functional Theory (DFT) calculations can be employed to model the electron density distribution and quantify the "bent bond" character, providing insights into the electronic structure and reactivity. nih.govnih.gov The C-C bond lengths in cyclopropane are notably shorter (around 151 pm) than in open-chain alkanes (153 pm), a feature that can also be examined computationally in substituted derivatives. scientificlib.comwikipedia.org

Energetic Analysis of Isomerization and Rearrangement Pathways

Computational chemistry provides a framework for investigating the energetics of chemical reactions, including the isomerization and rearrangement of strained molecules like this compound.

Calculation of Activation Energies and Pre-exponential Factors for Thermal Transformations

The thermal isomerization of cyclopropanes to their corresponding alkenes is a well-studied class of unimolecular reactions. These reactions typically proceed through a diradical intermediate. Experimental and computational studies on methyl-substituted cyclopropanes have provided valuable data on their reaction kinetics.

For the related compound 1,1,2,2-tetramethylcyclopropane (B1198135) , thermal isomerization leads to the formation of 2,4-dimethylpent-2-ene. researchgate.net Experimental studies over a wide temperature range have determined the Arrhenius parameters for this reaction. researchgate.net

Table 2: Arrhenius Parameters for the Thermal Isomerization of 1,1,2,2-Tetramethylcyclopropane

Parameter Value
Activation Energy (Ea) 64.7 ± 0.5 kcal/mol
Pre-exponential Factor (log₁₀(A, s⁻¹)) 15.47 ± 0.13

Source: researchgate.net

Studies on other methyl-substituted cyclopropanes have shown a trend of decreasing activation energy for structural isomerization as the number of methyl groups increases, at least up to dimethylcyclopropanes. researchgate.netresearchgate.net However, the activation energy appears to increase again with further methylation, as seen with the tetramethyl-substituted compound. researchgate.net The pre-exponential factors for the isomerization of cyclopropane and its methyl derivatives through tetramethylcyclopropane are generally similar. researchgate.net

Transition State Characterization and Evaluation of Diradical Intermediates

The thermal rearrangement of cyclopropanes is generally accepted to proceed through the cleavage of a C-C bond to form a trimethylene diradical intermediate. researchgate.net Computational methods, such as DFT and ab initio calculations, are crucial for characterizing the transition states and intermediates along the reaction pathway.

For the isomerization of this compound, the initial step would be the cleavage of one of the ring's C-C bonds. The stability of the resulting diradical intermediate will depend on which bond is broken, as the methyl groups can stabilize the radical centers through hyperconjugation. The transition state for this bond-breaking process can be located and its structure and energy calculated.

Following the formation of the diradical intermediate, it can undergo further transformations, such as hydrogen shifts and rotations around C-C bonds, leading to the final alkene products. Computational studies can map out the potential energy surface for these subsequent steps, identifying the transition states and intermediates involved. rsc.org The similarity in kinetic parameters for the formation of different products in some cyclopropane isomerizations supports the idea of a common diradical intermediate. researchgate.net

Strain Energy Quantification through Homodesmotic Reactions in Methylcyclopropane Series

Homodesmotic reactions are a type of hypothetical reaction used in computational chemistry to accurately estimate the strain energy of cyclic compounds. iupac.orgyale.edu In a homodesmotic reaction, the number of each type of bond is conserved on both sides of the reaction equation, and the hybridization states of the atoms are matched as closely as possible. iupac.org This approach minimizes errors in the calculation of reaction enthalpies, providing a reliable measure of strain energy. iupac.orgnih.gov

To calculate the strain energy of a methyl-substituted cyclopropane like this compound, a homodesmotic reaction can be constructed. An example of a homodesmotic reaction for the parent cyclopropane is:

c-(CH₂)₃ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃

Molecular Orbital Theory and Orbital Symmetry Considerations in Tetramethylcyclopropane Reactions

The reactivity and stereochemical outcomes of reactions involving this compound are profoundly influenced by the principles of molecular orbital (MO) theory and the conservation of orbital symmetry. ias.ac.inprinceton.edu The unique electronic structure of the cyclopropane ring, often described by the Walsh orbital model, provides a basis for understanding its chemical behavior. youtube.combluffton.edu

The bonding in cyclopropane can be visualized as being composed of sp2 hybridized carbons forming the ring, with the remaining p-orbitals combining to form a set of three molecular orbitals. youtube.comslideshare.net These are a low-energy, fully symmetric bonding orbital (ψ₁), and a pair of degenerate, higher-energy bonding orbitals (ψ₂ and ψ₃) that possess both σ and π character. youtube.com These highest occupied molecular orbitals (HOMOs) are crucial in determining the molecule's reactivity, acting as electron donors in many reactions. youtube.com The presence of four methyl groups in this compound introduces electronic and steric perturbations to this basic MO picture. The electron-donating nature of the methyl groups will raise the energy of the Walsh orbitals, potentially making the molecule more susceptible to electrophilic attack and ring-opening reactions.

Pericyclic reactions, such as the thermal rearrangement of cyclopropanes, are governed by the Woodward-Hoffmann rules, which are founded on the principle of the conservation of orbital symmetry. fiveable.mewikipedia.orgchemeurope.comnumberanalytics.comlibretexts.org These rules predict the stereochemical course of concerted reactions by analyzing the symmetry of the molecular orbitals of the reactants and products. ias.ac.inprinceton.edu For a thermal electrocyclic ring-opening of a cyclopropane, which is a 2-electron system (the σ-bond that breaks), the Woodward-Hoffmann rules predict a conrotatory process. princeton.educhemeurope.com This means that the substituents on the carbons of the breaking bond will rotate in the same direction (both clockwise or both counter-clockwise) during the reaction.

In the case of this compound, a thermal ring-opening would be expected to proceed via a conrotatory mechanism. The specific stereoisomer of the starting material will dictate the stereochemistry of the resulting acyclic product. For instance, the thermal isomerization of a chiral tetramethylcyclopropane would lead to a specific diastereomer of a substituted alkene.

Reaction Type Number of π-electrons Thermal Conditions Photochemical Conditions
Electrocyclic Ring Opening of Cyclopropane2 (σ bond)ConrotatoryDisrotatory

This table illustrates the general Woodward-Hoffmann rules for the electrocyclic ring-opening of a cyclopropane ring system.

Computational Modeling of Chiral Discrimination and Stereochemical Processes

Computational chemistry provides powerful tools to investigate the stereochemical intricacies of chiral molecules like this compound. researchgate.net Through methods such as Density Functional Theory (DFT), it is possible to model and predict the outcomes of stereoselective reactions and to understand the basis of chiral recognition. imperial.ac.uk

Computational models can be employed to study the transition states of reactions involving chiral molecules. By calculating the energies of different diastereomeric transition states, one can predict which reaction pathway is favored and thus the stereochemical outcome of the reaction. For instance, in a reaction involving a chiral catalyst and a stereoisomer of this compound, computational modeling could elucidate the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that lead to the preferential formation of one enantiomer over the other. These studies are crucial in the rational design of stereoselective syntheses. acs.org

Symmetry Analysis to Predict Vibrational Mode Degeneracy and Activity in (2R,3S)-1,1,2,3-Tetramethylcyclopropane

The vibrational spectrum of a molecule is determined by its three-dimensional structure and symmetry. For a chiral molecule like (2R,3S)-1,1,2,3-tetramethylcyclopropane, group theory can be used to predict the number and symmetry of its vibrational modes, as well as their activity in infrared (IR) and Raman spectroscopy.

The (2R,3S) stereoisomer of this compound possesses a C₁ point group, meaning it has no symmetry elements other than the identity element. In a molecule with C₁ symmetry, all vibrational modes are non-degenerate and are formally active in both IR and Raman spectroscopy. This leads to a complex vibrational spectrum with a large number of distinct bands.

Computational methods can be used to calculate the vibrational frequencies and the corresponding normal modes of (2R,3S)-1,1,2,3-tetramethylcyclopropane. arxiv.orgprinceton.eduresearchgate.netresearchgate.net These calculations can aid in the assignment of experimental IR and Raman spectra. Furthermore, theoretical approaches have been developed to quantify the chirality of vibrational modes themselves, which can provide deeper insight into the molecule's chiroptical properties, such as its vibrational circular dichroism (VCD) spectrum. arxiv.orgprinceton.eduresearchgate.netresearchgate.net

Symmetry Point Group Degeneracy of Vibrational Modes IR Activity Raman Activity
C₁All non-degenerateAll modes activeAll modes active

This table outlines the implications of C₁ symmetry, the point group for (2R,3S)-1,1,2,3-tetramethylcyclopropane, on its vibrational spectra.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Tetramethylcyclopropanes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

NMR spectroscopy stands as a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Substituent Effects and Connectivity

One-dimensional ¹H (proton) and ¹³C NMR spectroscopy are fundamental tools for determining the basic framework of a molecule like 1,1,2,3-tetramethylcyclopropane. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment, which is influenced by the effects of neighboring substituents. libretexts.orgdocbrown.info

In this compound, the molecule has the molecular formula C7H14. nih.gov The connectivity of the atoms can be established by analyzing the number of unique signals and their chemical shifts in both ¹H and ¹³C NMR spectra. The four methyl (CH₃) groups attached to the cyclopropane (B1198618) ring create distinct electronic environments. The geminal methyl groups at the C1 position are chemically different from the methyl groups at the C2 and C3 positions. Furthermore, the relative stereochemistry (cis/trans) of the methyl groups at C2 and C3 results in different spectra for each isomer.

Substituent effects, primarily inductive effects, play a key role in determining the chemical shifts. docbrown.infoolemiss.edu The electron-donating nature of the methyl groups influences the shielding of the cyclopropyl (B3062369) carbons and protons. In the ¹³C NMR spectrum, the chemical shift of a carbon atom is affected by the number of attached alkyl groups. amanote.comolemiss.edu For instance, the quaternary carbon (C1) will have a significantly different chemical shift compared to the tertiary carbons (C2 and C3). The carbon atoms of the methyl groups will also exhibit distinct signals based on their position on the ring. The decreasing influence of an electronegative atom on the ¹³C chemical shift as the distance increases is a well-established principle that can be applied here to understand the relative positions of the signals. docbrown.info

The analysis of chemical shifts provides direct evidence of the number of different carbon and proton environments in the molecule, allowing for the initial mapping of its connectivity. docbrown.infonih.gov

Table 1: Predicted ¹³C NMR Chemical Environments for this compound This table is illustrative, based on general principles of NMR spectroscopy. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon Atom Description Expected Chemical Shift Range (ppm)
C1 Quaternary cyclopropyl carbon 25 - 40
C2 Tertiary cyclopropyl carbon 15 - 30
C3 Tertiary cyclopropyl carbon 15 - 30
C1-CH₃ (x2) Geminal methyl carbons 10 - 25
C2-CH₃ Methyl carbon 10 - 25

Advanced NMR Techniques for Stereochemical Elucidation of this compound Isomers

While 1D NMR can establish connectivity, advanced 2D NMR techniques are required to determine the stereochemistry of the this compound isomers (cis and trans). numberanalytics.com These methods reveal correlations between nuclei, either through chemical bonds or through space.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other through bonds, typically over two or three bonds. numberanalytics.comresearchgate.net In this compound, COSY spectra would show cross-peaks between the protons on the C2 and C3 carbons of the ring and the protons of their attached methyl groups. This confirms the C2-CH₃ and C3-CH₃ connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment is paramount for stereochemical assignment as it detects interactions between nuclei that are close in space, irrespective of bonding. diva-portal.orglibretexts.orgcsbsju.edu This is based on the Nuclear Overhauser Effect (NOE), a phenomenon observed between nuclei separated by distances of typically less than 5 Å. acdlabs.com

For the isomers of this compound, a NOESY experiment can distinguish between the cis and trans configurations:

In the cis isomer , the methyl groups at C2 and C3 are on the same side of the cyclopropane ring. A NOESY spectrum would show a cross-peak between the protons of the C2-methyl group and the protons of the C3-methyl group.

In the trans isomer , these methyl groups are on opposite sides of the ring. They would be too far apart to produce a significant NOE correlation.

By combining COSY and NOESY data, a complete and unambiguous assignment of the structure and relative stereochemistry of the this compound isomers can be achieved. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

Electron Ionization (EI) MS Fragmentation Patterns of Tetramethylcyclopropanes

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. chegg.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. youtube.com The molecular ion peak (M⁺), which corresponds to the intact molecule minus one electron, confirms the molecular weight. chegg.com

For tetramethylcyclopropanes (C₇H₁₄, molecular weight 98.19 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 98. nih.gov The fragmentation of alkanes and cycloalkanes in EI-MS typically involves the cleavage of C-C bonds. libretexts.org The fragmentation pathways for this compound are influenced by the stability of the resulting carbocations and neutral radicals. Common fragmentation patterns include:

Loss of a methyl group (-CH₃): This is a very common fragmentation pathway, leading to a prominent peak at m/z 83 (98 - 15).

Loss of an ethyl group (-C₂H₅): This would result in a peak at m/z 69 (98 - 29).

Ring opening followed by further fragmentation: The strained cyclopropane ring can open, leading to a variety of subsequent fragmentation events.

The specific substitution pattern on the cyclopropane ring influences the relative abundance of these fragments. nih.gov The stability of the carbocation formed upon fragmentation is a key driver; for example, cleavage that results in a more substituted (and thus more stable) carbocation is often favored. The analysis of these patterns provides valuable clues about the arrangement of the methyl groups on the cyclopropane ring.

Table 2: Common Fragments in the EI Mass Spectrum of Tetramethylcyclopropanes

m/z Value Identity of Lost Fragment Formula of Lost Fragment
83 Methyl radical •CH₃
69 Ethyl radical •C₂H₅

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of a molecule's elemental formula. iupac.org While conventional MS might identify the nominal mass of this compound as 98, HRMS can measure its exact mass (monoisotopic mass: 98.10955 Da). nih.gov

This capability is crucial for confirming the molecular formula C₇H₁₄, as it can distinguish it from other compounds that have the same nominal mass but different elemental compositions (isobars). For example, a compound with the formula C₆H₁₀O would also have a nominal mass of 98, but its exact mass would be 98.07316 Da. The high accuracy of HRMS allows for the confident assignment of the correct molecular formula, which is a critical first step in structural elucidation. mdpi.com

Challenges in Isomer Identification via MS and the Role of Complementary Techniques

A significant limitation of mass spectrometry is its difficulty in distinguishing between isomers. biocompare.comnih.gov Isomers are compounds with the same molecular formula and, therefore, the same exact mass. biocompare.com Constitutional isomers, like 1,1,2,2-tetramethylcyclopropane (B1198135) and this compound, can sometimes be differentiated by their unique fragmentation patterns in EI-MS. rsc.org

However, stereoisomers, such as the cis and trans isomers of this compound, often have nearly identical mass spectra. nih.gov This is because the energy required for fragmentation is typically much higher than the energy difference between the stereoisomers, leading to similar fragmentation pathways. While subtle differences in fragment ion abundances may exist, they are often not reliable enough for unambiguous identification. Geometrical isomerism generally cannot be proven by mass spectrometry data alone. nih.govplos.org

Therefore, while MS and HRMS are excellent for determining molecular weight and elemental formula, they are often insufficient for complete isomer characterization. iupac.org This highlights the critical need for complementary techniques. The unequivocal structural and stereochemical elucidation of this compound isomers requires the synergistic use of both MS and advanced NMR techniques (like COSY and NOESY), which provide definitive information on atomic connectivity and spatial relationships. plos.org

Table of Mentioned Chemical Compounds

Compound Name
1,1,2,2-Tetramethylcyclopropane
This compound

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. For a molecule like this compound, these methods provide a detailed "fingerprint" that arises from the specific frequencies at which its chemical bonds vibrate. These vibrations, which include stretching, bending, rocking, and twisting motions, are sensitive to the molecule's structure, symmetry, and the chemical environment of its atoms.

Functional Group Identification and Fingerprint Region Analysis

The infrared spectrum of an organic molecule is conventionally divided into two main regions: the functional group region (typically 4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).

Functional Group Identification: The higher frequency region is instrumental for identifying characteristic functional groups. In this compound, the primary functional groups are the C-H bonds within the methyl (CH₃) groups and on the cyclopropane ring itself, as well as the carbon-carbon bonds of the strained three-membered ring and the attached methyl groups.

The C-H stretching vibrations of the methyl groups are expected to appear in the 2975–2850 cm⁻¹ range. libretexts.org Asymmetric and symmetric stretching modes of the CH₃ groups typically result in multiple distinct peaks. The C-H bonds on the cyclopropane ring are anticipated to absorb at slightly higher frequencies, generally above 3000 cm⁻¹, which is a characteristic feature of C-H bonds on small, strained rings. docbrown.info

Bending vibrations of the methyl groups (scissoring, rocking, and wagging) appear at lower wavenumbers. For instance, the characteristic scissoring or asymmetric deformation of a methyl group is typically observed around 1470–1450 cm⁻¹, while the symmetric deformation (umbrella mode) is seen near 1380–1370 cm⁻¹. libretexts.org

Fingerprint Region Analysis: The region below 1500 cm⁻¹ is known as the fingerprint region. docbrown.infoguidechem.com This part of the spectrum is typically complex, containing a multitude of absorption bands that arise from the coupling of bending and stretching vibrations of the entire molecular skeleton. nih.gov These include C-C stretching of the cyclopropane ring and the attached methyl groups, as well as various C-H bending and rocking motions. docbrown.info

Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability. Vibrations of symmetric, non-polar bonds, which are often weak or silent in the IR spectrum, can be strong in the Raman spectrum. For this compound, the C-C stretching vibrations of the cyclopropane ring would be expected to be prominent in the Raman spectrum.

The following table summarizes the expected vibrational modes for this compound based on general spectroscopic principles.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Activity
Asymmetric & Symmetric C-H StretchMethyl (CH₃)2975 - 2850IR
C-H StretchCyclopropane Ring (C-H)3100 - 3000IR
Asymmetric CH₃ Bending (Scissoring)Methyl (CH₃)1470 - 1450IR
Symmetric CH₃ Bending (Umbrella)Methyl (CH₃)1380 - 1370IR
C-C StretchCyclopropane Ring~1200 - 800Raman, IR
C-C StretchMethyl-Ring~1200 - 900Raman, IR
CH₃ Rocking / WaggingMethyl (CH₃)1200 - 800IR
Ring Deformation (Breathing)Cyclopropane RingLower frequencyRaman

Gas-Phase FTIR for Structural Differentiation of Tetramethylcyclopropane Isomers

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for distinguishing between closely related structural isomers, such as the different tetramethylcyclopropanes (e.g., 1,1,2,2-tetramethylcyclopropane vs. This compound). nist.govorgchemboulder.com In the gas phase, molecules are isolated and free from intermolecular interactions that can broaden spectral features in condensed phases. This often results in sharper, more resolved spectra where subtle differences due to molecular structure become apparent. researchgate.net

The key to differentiating isomers lies in their unique molecular symmetry (or lack thereof). Each isomer possesses a distinct three-dimensional arrangement of atoms, which in turn dictates its specific set of allowed vibrational modes and their corresponding IR activities.

For instance, 1,1,2,2-tetramethylcyclopropane possesses a higher degree of symmetry than this compound. This difference in symmetry leads to different selection rules for vibrational transitions. Some vibrations that might be IR-active in the less symmetric 1,1,2,3-isomer could be IR-inactive (silent) in the more symmetric isomer. Conversely, the number and position of IR-active bands, particularly in the complex fingerprint region, will differ significantly between the isomers. researchgate.net

A comparative gas-phase FTIR study would reveal these differences. For example, the spectrum of this compound, with its lower symmetry, is expected to exhibit a larger number of distinct absorption bands compared to a more symmetric isomer like 1,1,2,2-tetramethylcyclopropane. The precise frequencies of shared vibrational modes, such as C-H stretches and bends, may also shift slightly due to the different electronic environments in each isomer. orgchemboulder.com

The table below illustrates a hypothetical comparison of spectral features that would be used to differentiate tetramethylcyclopropane isomers via gas-phase FTIR.

Isomer Molecular Symmetry Expected Number of IR Bands Key Differentiating Spectral Regions
This compound LowHighUnique pattern of C-C and C-H bending modes in the fingerprint region (1500 - 400 cm⁻¹).
1,1,2,2-Tetramethylcyclopropane Higher (C₂ᵥ)LowerFewer bands due to higher symmetry; some modes may be IR-inactive. Distinct pattern in the fingerprint region.

Role of Tetramethylcyclopropanes in Advanced Organic Synthesis Methodologies

Building Block Utility in Complex Molecule Construction

The compact and rigid framework of tetramethylcyclopropanes, in principle, makes them attractive starting materials for the synthesis of more elaborate chemical structures. Their potential lies in their ability to serve as precursors to a variety of carbocyclic and heterocyclic systems.

Precursors for Polycyclic and Spirocyclic Systems

While specific examples detailing the use of 1,1,2,3-tetramethylcyclopropane as a direct precursor for polycyclic and spirocyclic systems are not extensively documented in the reviewed literature, the general reactivity of cyclopropane (B1198618) derivatives suggests their potential in such transformations. Polycyclic aromatic hydrocarbons (PAHs) and spirocycles are important motifs in many biologically active compounds and materials. The synthesis of complex PAHs often involves the cyclization of appropriately substituted precursors. In theory, the this compound scaffold could be functionalized and then elaborated into more complex polycyclic structures.

Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and have gained significant attention in medicinal chemistry due to their unique three-dimensional structures. The construction of spirocyclic systems often involves intramolecular cyclization or cycloaddition reactions. While there are numerous methods for spirocycle synthesis, including those utilizing gold-catalyzed spirocyclization of enyne esters or the enantioselective synthesis of spirocycles, the direct application of this compound in these methodologies is not yet a well-established area of research. The development of methods to functionalize the tetramethylcyclopropane core would be a prerequisite for its broader application in this field.

Scaffolds for Chemically and Biologically Active Compounds (Excluding Clinical Data)

The incorporation of a cyclopropane ring into a molecule can significantly impact its chemical and biological properties. The rigid nature of the ring can lock conformations and present substituents in well-defined spatial orientations, which is advantageous for binding to biological targets. While the direct use of this compound as a scaffold for known biologically active compounds is not widely reported, its isomer, 1,1,2,2-tetramethylcyclopropane (B1198135), has been noted as a valuable building block in the synthesis of complex organic compounds with potential therapeutic applications. smolecule.com

The general principle of using molecular scaffolds to explore chemical space for bioactive molecules is a well-established strategy in drug discovery. Scaffolds derived from natural products or designed through synthesis provide the core structure upon which various functional groups can be appended to create libraries of compounds for screening. The this compound unit, with its specific stereochemistry and substitution pattern, could, in principle, serve as a novel scaffold. Research into the derivatization of this core structure would be necessary to explore its potential in generating chemically and biologically active compounds.

Methodology Development Utilizing Cyclopropane Ring Strain

The inherent strain energy of the cyclopropane ring is a powerful driving force for a variety of chemical transformations. Ring-opening and rearrangement reactions of cyclopropanes can lead to the formation of diverse and complex carbon skeletons that would be challenging to access through other means.

Strategic Ring-Opening Reactions for Diversification of Carbon Skeletons

The cleavage of one of the C-C bonds in a cyclopropane ring can be initiated by various reagents and conditions, including acid, base, electrophiles, and radical initiators. These reactions can proceed with high regio- and stereoselectivity, providing access to a wide array of functionalized acyclic and cyclic compounds.

For instance, donor-acceptor substituted cyclopropanes are known to undergo ring-opening reactions with a variety of nucleophiles. While this compound does not fit the classic donor-acceptor pattern, the principles of ring-opening can still be applied. The specific substitution on the ring would be expected to influence the regioselectivity of the ring-opening. For example, in related systems, the cleavage of the most substituted bond is often favored due to the formation of a more stable carbocation or radical intermediate.

A summary of general ring-opening strategies for substituted cyclopropanes is presented in the table below. It is important to note that specific studies on this compound are lacking in the available literature.

Reaction TypeReagents/ConditionsExpected Product TypeReference (General Principle)
Acid-Catalyzed Ring Opening Protic or Lewis AcidsFunctionalized alkanes/alkenes researchgate.net
Electrophilic Addition Halogens, Mercuric Acetate1,3-Difunctionalized propanes
Radical-Mediated Ring Opening Radical Initiators (e.g., AIBN)Functionalized alkanes
Hydrogenolysis H₂, Metal Catalyst (e.g., Pt, Pd)Branched alkanes

This table represents general reactivity patterns for cyclopropanes; specific outcomes for this compound may vary.

Rearrangement Reactions as Tools for Skeletal Reorganization

The release of ring strain can also drive rearrangement reactions, leading to significant skeletal reorganization and the formation of new cyclic or acyclic structures. These rearrangements can be induced thermally, photochemically, or by catalysts.

A well-known example is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene (B43876) upon heating. wikipedia.orgorganicchemistrydata.org Although this compound itself is not a vinylcyclopropane, this illustrates the potential for skeletal reorganization driven by strain relief.

Thermal rearrangements of highly substituted cyclopropanes can lead to the formation of isomeric alkenes. For example, the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) has been studied and shown to proceed through a triene intermediate. rsc.org Photochemical rearrangements of molecules containing a cyclopropane ring can also lead to complex structural changes. rsc.org

The table below summarizes general rearrangement reactions of cyclopropane derivatives. Direct studies on the rearrangement of this compound are not prevalent in the provided search results.

Rearrangement TypeConditionsResulting SkeletonReference (General Principle)
Vinylcyclopropane Rearrangement ThermalCyclopentene wikipedia.orgorganicchemistrydata.org
Thermal Isomerization High TemperatureIsomeric Alkenes
Photochemical Rearrangement UV LightVarious Isomers rsc.org
Acid-Catalyzed Rearrangement Strong AcidsIsomeric Alkenes/Cyclic Compounds researchgate.netrsc.org

This table represents general rearrangement patterns for cyclopropane derivatives; specific outcomes for this compound would require dedicated study.

Q & A

Q. How can vibrational spectroscopy determine the molecular structure of 1,1,2,2-tetramethylcyclopropane?

Infrared (IR) and Raman spectroscopy are critical for structural confirmation. IR spectra (4000–400 cm⁻¹) and Raman data for liquid/solid phases help assign vibrational modes correlated with C₃v or C₂v symmetry. Observed frequencies are compared to those of analogous halogenated cyclopropanes (e.g., tetrachlorocyclopropanes) to validate methyl group interactions and ring strain effects .

Q. What synthetic methods are used to prepare 1,1,2,2-tetramethylcyclopropane?

Halogenated precursors like 1,1-dichloro-2,2,3,3-tetramethylcyclopropane undergo dehydrohalogenation with sodium bis(2-methyl)aminoethers, yielding monochloride derivatives (45–30% yield) and trace carboxylic acid products. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side reactions .

Advanced Research Questions

Q. What experimental approaches characterize the thermal decomposition kinetics of 1,1,2,2-tetramethylcyclopropane?

Single-pulse shock-tube thermolysis coupled with gas chromatography tracks decomposition pathways. At 0.02% concentration in toluene/argon mixtures, the compound decomposes into 2,4-dimethyl-2-pentene. Rate constants are derived relative to reference compounds (e.g., cyclohexene), revealing activation energies and mechanistic insights into ring-opening processes .

Q. How can conflicting spectral assignments in substituted cyclopropanes be resolved?

Cross-referencing IR/Raman data with density functional theory (DFT) simulations resolves ambiguities. For example, differentiating symmetric (C–H stretching at ~2900 cm⁻¹) and asymmetric methyl modes requires isotopic labeling (e.g., deuterated analogs) and temperature-dependent studies, as demonstrated for tetrachlorocyclopropanes .

Q. What reaction mechanisms govern halogenation of 1,1,2,2-tetramethylcyclopropane derivatives?

Reactions with sodium bis(2-methyl)aminoethers proceed via competing substitution and elimination pathways. Steric hindrance from methyl groups favors monochloride formation over carboxylic acid derivatives (1–5% yield). Kinetic studies and isotopic tracing are essential to map substituent effects on reaction coordinates .

Q. How is high-resolution mass spectrometry (HRMS) applied to study oxidative degradation of tetramethylcyclopropane derivatives?

HRMS with collision-induced dissociation (CID) at 10–40 eV identifies hydroxylated metabolites. For example, hydroxylation positions on the cyclopropane ring are inferred by comparing fragmentation patterns to synthetic standards. Tandem MS/MS experiments enhance spectral clarity for low-abundance degradation products .

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